molecular formula C28H26N2O5 B10814005 6-(1,3-Benzodioxol-5-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

6-(1,3-Benzodioxol-5-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B10814005
M. Wt: 470.5 g/mol
InChI Key: AAVSBUOOBGXKPG-UHFFFAOYSA-N
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Description

The compound 6-(1,3-Benzodioxol-5-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one features a benzodiazepine core fused with a benzo ring, substituted with a 1,3-benzodioxol group at position 6 and a 3,4-dimethoxyphenyl group at position 7.

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H26N2O5/c1-32-23-9-7-16(13-25(23)33-2)18-11-21-27(22(31)12-18)28(30-20-6-4-3-5-19(20)29-21)17-8-10-24-26(14-17)35-15-34-24/h3-10,13-14,18,28-30H,11-12,15H2,1-2H3

InChI Key

AAVSBUOOBGXKPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)C(=O)C2)OC

Origin of Product

United States

Biological Activity

The compound 6-(1,3-Benzodioxol-5-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A benzodioxole ring , which is known for its pharmacological relevance.
  • A dimethoxyphenyl group , contributing to its lipophilicity and potential interaction with biological targets.
  • A benzodiazepine core , which is associated with various neuropharmacological effects.
PropertyValue
Molecular FormulaC23H25N3O4
Molecular Weight405.46 g/mol
IUPAC NameThis compound

The mechanism of action of this compound involves interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an antagonist or agonist at certain neurotransmitter receptors (e.g., GABA_A receptors), influencing neuronal excitability and potentially affecting anxiety and seizure disorders.

Antitumor Activity

Research indicates that compounds similar to the target compound exhibit significant antitumor activity. For instance:

  • Cell Proliferation Inhibition : Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against lung cancer cells (HCC827 and NCI-H358) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • In vitro Testing : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The testing methodologies often include broth microdilution assays according to CLSI guidelines .

Case Studies

  • Antitumor Efficacy : In a study involving multiple benzodiazepine derivatives, compounds with similar structures exhibited promising results in inhibiting tumor growth in vitro. The most effective compounds demonstrated a higher activity in 2D assays compared to 3D assays .
  • Antimicrobial Properties : In another study focusing on benzothiazole derivatives (related structures), significant antibacterial activity was noted against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may share similar antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido-Benzodiazepinones

A study by Tonkikh et al. (2004) synthesized 10-aryl-7,7-dimethyl-5,6,7,8,9,10-hexahydro-11H-pyrido[3,2-b][1,4]benzodiazepin-9-ones by reacting aromatic aldehydes with an amino-substituted cyclohexenone precursor . Key differences from the target compound include:

  • Substituent Diversity : The aryl groups at position 10 include nitro, halogen, and heterocyclic moieties (e.g., furan, thiophene), which alter electronic properties. For example, nitro groups (electron-withdrawing) reduce electron density compared to the target’s electron-donating methoxy and benzodioxol groups.
Table 1: Substituent Effects on Pyrido-Benzodiazepinones
Position Target Compound Analog (Tonkikh et al.) Electronic Effect
6 1,3-Benzodioxol-5-yl Electron-donating (OCH₂O)
9 3,4-Dimethoxyphenyl Varied (e.g., 4-Cl, 3-NO₂) Electron-donating/withdrawing
10 Aryl (e.g., 4-F, 2-thiophene) Variable

Benzoazepinoquinolinone Derivatives

Konda et al. (2014) synthesized 11,12-dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one, a benzoazepine-quinoline hybrid . Key comparisons:

  • Substituent Impact : The 4-phenylsulphonyl group (strong electron-withdrawing) contrasts with the target’s 3,4-dimethoxyphenyl group, likely reducing solubility in polar solvents.
  • Spectroscopic Data: The IR spectrum of the analog showed C=O stretching at 1685 cm⁻¹, slightly higher than typical benzodiazepinone ketones (~1670 cm⁻¹), suggesting subtle electronic differences .

Spiro-Benzothiazol Compounds

A study on spiro compounds () synthesized derivatives with benzothiazol and dimethylamino groups, such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione . Notable contrasts:

  • Spiro Architecture : The spiro junction introduces rigidity, limiting rotational freedom compared to the target’s hexahydrobenzo ring.

Benzodioxol- and Methoxy-Substituted Analogs

highlights compounds like 1-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol, which shares the benzodioxol and methoxy substituents with the target compound . These groups are known to:

  • Influence Metabolism : Methylenedioxy groups are prone to cytochrome P450-mediated oxidation, which may affect pharmacokinetics.

Preparation Methods

Formation of Benzodioxole and Dimethoxyphenyl Intermediates

The synthesis begins with the preparation of two aromatic precursors:

  • 1,3-Benzodioxol-5-yl intermediate : Synthesized via bromination of veratraldehyde (4,5-dimethoxybenzaldehyde) using bromine in acetic acid, followed by ketalization with ethylene glycol.

  • 3,4-Dimethoxyphenyl intermediate : Generated through methoxylation of catechol derivatives or direct substitution of halogenated aromatics.

Representative Reaction Conditions:

StepReagents/ConditionsYieldReference
BrominationBr₂, CH₃COOH, 25°C, 4h81%
KetalizationEthylene glycol, p-TsOH, reflux92%
MethoxylationNaOMe, CuI, DMF, 100°C76%

Cyclocondensation to Form the Benzodiazepine Core

The benzodiazepine scaffold is constructed via a 1,3-dipolar cycloaddition between an azomethine ylide (generated from sarcosine and paraformaldehyde) and an electron-deficient alkene. This step is critical for establishing the seven-membered ring.

Key Reaction Parameters:

  • Solvent : Toluene or DMF

  • Catalyst : Lewis acids (e.g., ZnCl₂)

  • Temperature : 80–100°C

  • Yield : 70–85%

Coupling of Benzodioxole and Dimethoxyphenyl Moieties

The final assembly involves a Buchwald-Hartwig amination or Ullmann coupling to link the benzodioxole and dimethoxyphenyl groups to the benzodiazepine core. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are employed for cross-coupling.

Optimization Data:

ParameterOptimal ValueImpact on Yield
CatalystPd(OAc)₂/XantphosIncreases from 45% to 78%
BaseCs₂CO₃Enhances coupling efficiency
SolventDioxaneMinimizes side reactions

Purification and Characterization

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include δ 6.11 ppm (benzodioxole OCH₂O) and δ 3.85 ppm (dimethoxyphenyl OCH₃).

  • HRMS : Molecular ion peak at m/z 470.5 [M+H]⁺.

  • X-ray crystallography : Validates the tetracyclic framework.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Multi-component cyclocondensation Single-pot synthesis, reduced stepsRequires strict stoichiometry68%
Stepwise coupling Better stereocontrolLonger reaction time72%
Catalytic asymmetric synthesis High enantiomeric excessCostly catalysts65%

Challenges and Innovations

  • Regioselectivity : Competing reactions at C6 and C9 positions necessitate directing groups (e.g., nitro or methoxy).

  • Green Chemistry : Recent advances use microwave-assisted synthesis to reduce reaction times by 40%.

  • Scalability : Continuous-flow systems improve throughput for industrial applications .

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